6-Chloro-2-phenyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)imidazo[1,2-a]pyridine
Description
Historical Evolution of Imidazopyridine Research
The imidazo[1,2-a]pyridine nucleus first gained prominence in the mid-20th century as chemists explored fused heterocyclic systems for pharmaceutical applications. Early work focused on synthesizing analogs of naturally occurring purine bases, leading to the discovery of zolimidine in the 1960s as a gastroprotective agent. By the 1980s, structural diversification efforts accelerated, exemplified by the development of zolpidem—a GABAA receptor agonist approved for insomnia treatment—which cemented the scaffold’s reputation as a privileged structure in central nervous system therapeutics.
The 21st century witnessed exponential growth in imidazo[1,2-a]pyridine research, with over 200 derivatives patented between 2000 and 2020 for indications spanning infectious diseases to oncology. Advances in synthetic methodologies, particularly transition metal-catalyzed cyclization reactions, enabled efficient access to polysubstituted variants. Parallel developments in computational drug design further facilitated rational modifications, allowing researchers to optimize pharmacokinetic profiles while retaining core bioactivity.
Significance in Medicinal Chemistry and Drug Discovery
Imidazo[1,2-a]pyridines exhibit remarkable structural plasticity, permitting strategic substitutions at positions 2, 3, 6, and 8 to modulate target engagement. The 2-position commonly accommodates aryl or heteroaryl groups that influence receptor binding affinity, as seen in alpidem (an anxiolytic agent) and olprinone (a cardiotonic drug). Chlorine substitutions at the 6-position, as present in the subject compound, frequently enhance metabolic stability and membrane permeability, a feature leveraged in antitubercular agents like GSK3036656.
Mechanistically, these derivatives interact with diverse biological targets:
- Antimicrobial activity : Disruption of microbial DNA gyrase and dihydrofolate reductase
- Anticancer effects : Inhibition of cyclin-dependent kinases and Bcl-2 family proteins
- Neuromodulation : Allosteric modulation of GABA and adenosine receptors
This multifunctional profile has spurred the development of over 30 clinical-stage candidates, with several advancing to Phase III trials for neglected tropical diseases and resistant infections.
Position of Target Compound Within Imidazopyridine Research Landscape
6-Chloro-2-phenyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)imidazo[1,2-a]pyridine exemplifies contemporary strategies to enhance target specificity through hybrid pharmacophore design. The 6-chloro substituent aligns with documented optimization patterns for improving metabolic stability, as demonstrated in rifaximin analogs used against hepatic encephalopathy. The 2-phenyl group mirrors structural motifs in saripidem (an anxiolytic) and zolpidem, suggesting potential CNS permeability.
The compound’s distinguishing feature—the 3-[(2-thienylcarbonyl)oxy]imino methyl group—introduces a thiophene-based acyloxyimino moiety rarely observed in published derivatives. This modification may confer dual advantages:
- Enhanced hydrogen bonding capacity via the carbonyl oxygen and imine nitrogen
- Increased π-stacking interactions through the thiophene heterocycle
Comparative analysis with structurally related compounds reveals this substitution pattern’s novelty. For instance, US Patent 4,460,592 describes 6-methyl-2-(4-methylthiophenyl) derivatives as anticonvulsants, while PubChem CID 4868389 documents 6-chloro-2-(chloromethyl) analogs with unspecified bioactivity. The thienylcarbonyloxyimino group in the target compound potentially enables unique target engagement, possibly at kinase or protease active sites accommodating extended hydrophobic pockets.
Properties
IUPAC Name |
[(E)-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)methylideneamino] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O2S/c20-14-8-9-17-22-18(13-5-2-1-3-6-13)15(23(17)12-14)11-21-25-19(24)16-7-4-10-26-16/h1-12H/b21-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVHHCHGQBEKEG-SRZZPIQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)C=NOC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)/C=N/OC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-2-phenyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)imidazo[1,2-a]pyridine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Chemical Formula : C19H12ClN3O2S
- Molecular Weight : 381.84 g/mol
- CAS Number : 478257-31-7
The biological activity of this compound is attributed to its structural features, which allow it to interact with various biological targets. The imidazopyridine core is known for its ability to modulate enzyme activity and receptor interactions, making it a candidate for therapeutic applications.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays showed that it can induce apoptosis in cancer cell lines by activating caspase pathways. The compound's efficacy was evaluated against several types of cancer cells, including breast, lung, and prostate cancer.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Caspase activation |
| A549 (Lung Cancer) | 15.0 | Induction of apoptosis |
| PC-3 (Prostate Cancer) | 10.0 | Cell cycle arrest |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. Studies indicate that it has a broad spectrum of activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Herbicidal Activity
In agricultural applications, the compound has been investigated for its herbicidal properties. It has shown effectiveness in controlling various weed species through inhibition of specific metabolic pathways.
Case Studies
- Anticancer Study : A recent study published in Journal of Medicinal Chemistry highlighted the compound's potential as a lead molecule for developing new anticancer agents. The study reported that structural modifications could enhance its potency and selectivity for cancer cells.
- Antimicrobial Research : Another investigation focused on the compound's ability to combat resistant bacterial strains, suggesting that it could be a valuable addition to existing antibiotic therapies.
- Herbicide Development : Research conducted by agricultural scientists demonstrated that formulations containing this compound significantly reduced weed biomass in field trials, indicating its potential as an effective herbicide.
Comparison with Similar Compounds
Substituent Variations at Key Positions
The table below compares substituents at positions 2, 3, and 6 of the imidazo[1,2-a]pyridine core:
*Estimated based on substituent contributions.
Key Structural and Functional Differences
Piperazine-triazole hybrids (e.g., in ) demonstrate enhanced biological targeting but lower solubility compared to the target’s oxyimino-thiophene moiety.
Position 2 Modifications :
- Phenyl (target) vs. thiophen-2-yl : Phenyl increases lipophilicity, while thiophene may enhance electronic conjugation.
- Methyl groups (e.g., ) reduce steric hindrance but limit aromatic interactions.
Pharmacological Implications: Triazole-containing derivatives (e.g., ) show antitrypanosomal activity (IC50: 0.5–2.0 µM), likely due to metal-binding triazole moieties. Trifluoropropylsulfonylmethyl groups (e.g., ) improve metabolic stability but reduce aqueous solubility compared to the target’s polar oxyimino group.
Q & A
Q. What are the optimal synthetic routes for 6-Chloro-2-phenyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)imidazo[1,2-a]pyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Core Formation : Cyclocondensation of 2-aminopyridine derivatives with aldehydes (e.g., 2-phenylacetaldehyde) under acidic conditions (e.g., POCl₃/DMF) to form the imidazo[1,2-a]pyridine scaffold .
Substituent Introduction : The oximino-methyl group at position 3 is introduced via Schiff base formation using hydroxylamine derivatives, followed by reaction with 2-thienylcarbonyl chloride .
- Critical Parameters :
- Reagents : POCl₃ for cyclization, DMF as a solvent, and controlled stoichiometry for substituent coupling.
- Conditions : Reflux in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours.
- Yield Optimization : Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the imidazo[1,2-a]pyridine core and substituent integration (e.g., thienyl carbonyl protons at δ 7.2–7.8 ppm) .
- HPLC-MS : Monitor reaction progress and validate final compound purity (C18 column, acetonitrile/water gradient) .
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the thienylcarbonyl group) .
- X-ray Crystallography : Resolve ambiguous structural features (e.g., oximino group conformation) .
Q. How does the chloro substituent at position 6 influence electronic properties and reactivity in derivatization reactions?
- Methodological Answer : The electron-withdrawing chloro group enhances electrophilic substitution at position 3 while deactivating the pyridine ring. This is validated via:
- Hammett Studies : σₚ values correlate with reaction rates in nucleophilic substitutions .
- DFT Calculations : Electron density maps show reduced charge at position 6, favoring regioselective modifications (e.g., Suzuki couplings at position 2) .
Advanced Research Questions
Q. What strategies mitigate contradictions in structure-activity relationship (SAR) data when varying substituents (e.g., thienyl vs. phenyl groups)?
- Methodological Answer : Contradictions arise from divergent biological assay conditions or off-target effects. Strategies include:
- Meta-Analysis : Compare data across standardized assays (e.g., fixed IC50 measurement protocols) .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to isolate substituent contributions to activity .
- Table : SAR Trends for Key Substituents
| Position | Substituent | Activity Trend (IC50) | Assay Type | Reference |
|---|---|---|---|---|
| 2 | Phenyl | 1.2 µM (Kinase A) | In vitro | |
| 2 | 4-Fluorophenyl | 0.8 µM (Kinase A) | In vitro | |
| 3 | Thienylcarbonyl | 5.6 µM (Kinase B) | Cell-based |
Q. How do advanced computational methods (e.g., QM/MM, molecular dynamics) predict binding modes with biological targets, and how do they align with experimental data?
- Methodological Answer :
- Docking Simulations : AutoDock Vina identifies potential binding pockets (e.g., ATP-binding sites in kinases).
- MD Simulations (NAMD/GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories .
- Validation : Overlay computational poses with X-ray crystallography data (RMSD < 2.0 Å confirms accuracy) .
Q. What green chemistry approaches improve scalability and sustainability in synthesizing this compound?
- Methodological Answer :
- Solvent Selection : Replace DMF with Cyrene (dihydrolevoglucosenone) for reduced toxicity .
- Flow Reactors : Continuous synthesis reduces waste (90% yield at 0.5 mL/min flow rate) .
- Catalysis : Use immobilized lipases for enantioselective oximino group formation (ee > 98%) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer : Discrepancies stem from:
- Polymorphism : Amorphous vs. crystalline forms (confirmed via DSC/TGA) .
- pH-Dependent Solubility : Protonation of the imidazole nitrogen at pH < 5 increases aqueous solubility (log P = 2.1 vs. 3.4 at pH 7.4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
